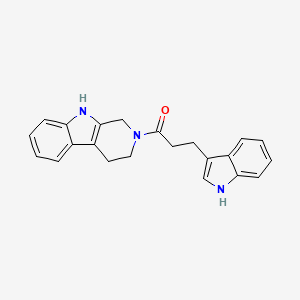
3-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one is a complex organic compound that features both an indole and a beta-carboline moiety These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the indole and beta-carboline precursors, which are then linked through a series of condensation and cyclization reactions.
-
Step 1: Formation of the Indole Derivative
Reagents: Indole, acyl chloride
Conditions: Acidic or basic catalyst, solvent (e.g., dichloromethane)
Reaction: Friedel-Crafts acylation to introduce the propanone group.
-
Step 2: Formation of the Beta-Carboline Derivative
Reagents: Tryptamine, aldehyde
Conditions: Acidic catalyst, reflux
Reaction: Pictet-Spengler reaction to form the tetrahydro-beta-carboline ring.
-
Step 3: Coupling of Indole and Beta-Carboline Derivatives
Reagents: Indole derivative, beta-carboline derivative
Conditions: Coupling agent (e.g., EDC, DCC), solvent (e.g., DMF)
Reaction: Amide bond formation to link the two moieties.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and beta-carboline rings.
Reagents: Oxidizing agents (e.g., KMnO₄, H₂O₂)
Conditions: Aqueous or organic solvents, controlled temperature
-
Reduction: Reduction reactions can target the carbonyl group or the nitrogen atoms in the rings.
Reagents: Reducing agents (e.g., NaBH₄, LiAlH₄)
Conditions: Solvent (e.g., ethanol, THF), ambient or low temperature
-
Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or beta-carboline rings.
Reagents: Halogens, nucleophiles (e.g., amines, thiols)
Conditions: Solvent (e.g., DMSO, acetonitrile), catalyst (e.g., Lewis acids)
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for binding to neurotransmitter receptors.
Medicine
Anticancer Agents: Potential use in developing anticancer drugs.
Neuroprotective Agents: Studied for neuroprotective properties.
Industry
Pharmaceuticals: Used in the development of new drugs.
Biotechnology: Applications in biotechnological research and development.
Mechanism of Action
The compound’s mechanism of action involves interaction with various molecular targets, including enzymes and receptors. Its indole and beta-carboline moieties allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-1-propanone: Lacks the beta-carboline moiety, making it less complex.
1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone: Lacks the indole moiety, affecting its biological activity.
Uniqueness
3-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one is unique due to the combination of indole and beta-carboline structures, which confer distinct chemical and biological properties. This duality enhances its potential in various scientific and industrial applications.
Properties
Molecular Formula |
C22H21N3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C22H21N3O/c26-22(10-9-15-13-23-19-7-3-1-5-16(15)19)25-12-11-18-17-6-2-4-8-20(17)24-21(18)14-25/h1-8,13,23-24H,9-12,14H2 |
InChI Key |
GPOGTRLKJKSKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(2E)-4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-methyl-2-(1H-tetrazol-1-yl)pentanamide](/img/structure/B10994717.png)
![6-(furan-2-yl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10994718.png)
![N-(4-hydroxyquinazolin-6-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B10994729.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide](/img/structure/B10994734.png)
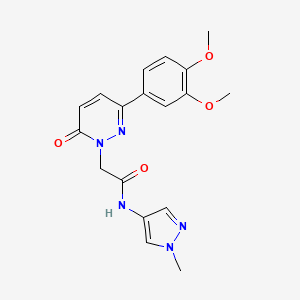
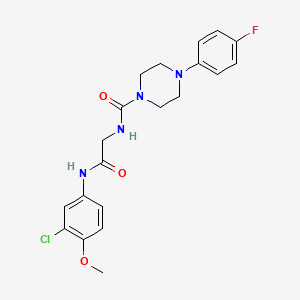
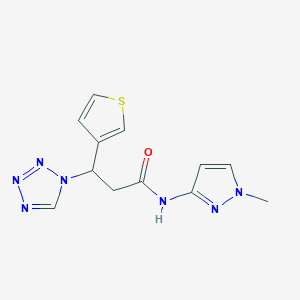


![N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide](/img/structure/B10994777.png)
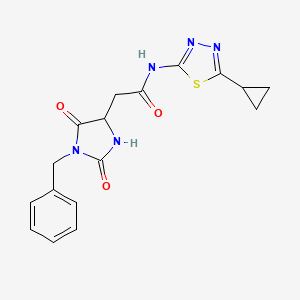
![N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B10994786.png)
![ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate](/img/structure/B10994792.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10994793.png)
